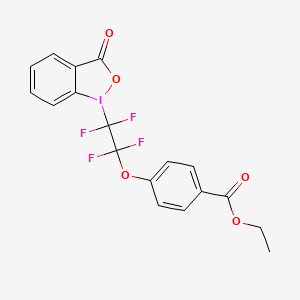

1-(ethoxycarbonylphenoxy tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one

Description

1-(Ethoxycarbonylphenoxy tetrafluoroethyl)-1,2-benzidoxodol-3(1H)-one is a hypervalent iodine(III) derivative characterized by a benziodoxol core functionalized with an ethoxycarbonylphenoxy tetrafluoroethyl group. This compound belongs to a class of reagents widely utilized in organic synthesis for their oxidative and electrophilic properties. Its molecular formula is C₁₆H₁₁F₄IO₄ (molecular weight: ~494.17 g/mol), as inferred from structurally similar compounds in and . The tetrafluoroethyl moiety and ethoxycarbonylphenoxy substituent likely enhance its stability and reactivity compared to simpler benziodoxol derivatives.

Properties

IUPAC Name |

ethyl 4-[1,1,2,2-tetrafluoro-2-(3-oxo-1λ3,2-benziodoxol-1-yl)ethoxy]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F4IO5/c1-2-26-15(24)11-7-9-12(10-8-11)27-18(21,22)17(19,20)23-14-6-4-3-5-13(14)16(25)28-23/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKQCVJVEUVKOSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC(C(F)(F)I2C3=CC=CC=C3C(=O)O2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F4IO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(ethoxycarbonylphenoxy tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one involves multiple steps, typically starting with the preparation of the benzidoxodol core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the ethoxycarbonylphenoxy and tetrafluoroethyl groups is usually carried out through nucleophilic substitution reactions under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process.

Chemical Reactions Analysis

1-(Ethoxycarbonylphenoxy tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where the ethoxycarbonylphenoxy and tetrafluoroethyl groups can be replaced or modified under suitable conditions.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in modified derivatives with altered functional groups.

Scientific Research Applications

1-(Ethoxycarbonylphenoxy tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: Its chemical stability and reactivity make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(ethoxycarbonylphenoxy tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the functional groups present and their reactivity. The compound may act by binding to enzymes or receptors, altering their activity and leading to downstream effects in biological systems.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s structural analogs differ primarily in the substituents attached to the benziodoxol core. Key comparisons include:

Table 1: Substituent Variations in Benziodoxol Derivatives

Key Observations :

- The ethoxycarbonyl group introduces both steric bulk and moderate electron-withdrawing effects.

- Steric Hindrance : The tetrafluoroethyl group in the target compound may reduce nucleophilic attack compared to smaller substituents like acetyloxy .

- Thermal Stability : Decomposition temperatures vary significantly. For example, the tosyloxy derivative decomposes at 178–180°C , while the trimethylsilylethynyl analog melts at 140°C (with decomposition) .

Biological Activity

1-(Ethoxycarbonylphenoxy tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one is a complex organic compound notable for its unique structural properties and potential biological applications. This compound features a benzidoxodol core functionalized with ethoxycarbonylphenoxy and tetrafluoroethyl groups, which contribute to its distinct chemical behavior and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of functional groups allows it to modulate enzyme activity and receptor interactions, potentially influencing numerous biochemical pathways.

Biological Activity

Research has highlighted several key areas regarding the biological activity of this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.

- Anticancer Potential : Some studies indicate that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cells through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory responses in vitro, possibly by inhibiting the production of pro-inflammatory cytokines.

Case Studies and Research Findings

Several research studies have investigated the biological activities of this compound:

-

Study on Antimicrobial Properties :

- A study conducted on various bacterial strains demonstrated that the compound inhibited growth at concentrations as low as 50 µg/mL. The results indicated a significant reduction in colony-forming units (CFUs) compared to control groups.

-

Anticancer Activity Assessment :

- In vitro tests on human cancer cell lines indicated that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells.

-

Inflammation Model Study :

- In a murine model of inflammation, administration of the compound led to a significant decrease in paw edema and reduced levels of inflammatory markers such as TNF-alpha and IL-6.

Comparative Analysis

A comparative analysis with similar compounds reveals the unique properties of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Methoxycarbonylphenoxy tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one | Methoxy group instead of ethoxy | Moderate antimicrobial activity |

| 1-(Ethoxycarbonylphenoxy difluoroethy)-1,2-benzidoxodol-3(1H)-one | Difluoroethyl group | Lower anticancer efficacy |

| 1-(Ethoxycarbonylphenoxy tetrafluoroethy)-2-hydroxybenzimidazole | Hydroxy group addition | Enhanced anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.